molecular formula C18H17N7O2S B6486777 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-88-9

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6486777
CAS No.: 1251689-88-9
M. Wt: 395.4 g/mol
InChI Key: FHBKSXQYVCKEAQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4,5-dimethylthiazole moiety at position 1 and a 3-phenyl-1,2,4-oxadiazole-methyl group at position N. The structural complexity arises from the integration of three distinct heterocycles: thiazole, triazole, and oxadiazole. These motifs are known to enhance metabolic stability and binding affinity in drug design, making this compound a candidate for further pharmacological evaluation.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c1-10-12(3)28-18(20-10)25-11(2)15(22-24-25)17(26)19-9-14-21-16(23-27-14)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBKSXQYVCKEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized derivatives reported in the literature. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features
Target Compound 1,2,3-Triazole 4,5-Dimethylthiazol-2-yl, 3-Phenyloxadiazol-5-ylmethyl ~432.45* N/A N/A Combines thiazole (electron-rich), oxadiazole (rigid aromatic), and triazole (hydrogen-bonding capability). Potential for dual-target activity.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chloro, cyano, phenyl 403.1 68 133–135 Pyrazole core with chloro and cyano groups; lower molecular weight but lacks thiazole/oxadiazole diversity.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Ethoxyphenyl, methyltriazolylphenyl ~407.43 N/A N/A Ethoxyphenyl enhances lipophilicity; lacks thiazole and oxadiazole, reducing aromatic stacking potential.
Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds) Thiazole-carbamate Hydroperoxypropan-2-yl, benzyl, isopropylimidazolidinone ~600–650 N/A N/A Thiazole-carbamate hybrids with ureido linkages; focus on protease inhibition but absent triazole/oxadiazole synergy.

*Calculated based on formula: C₁₉H₁₇N₇O₂S.

Physicochemical and Pharmacological Profiles

  • Lipophilicity : The thiazole and oxadiazole groups in the target compound likely increase logP compared to pyrazole derivatives (e.g., 3a, logP ~3.2), enhancing membrane permeability.
  • Bioactivity : Pyrazole carboxamides (e.g., 3a–3e) show moderate antimicrobial activity , while thiazole-carbamates (e.g., ) target proteases. The target’s triazole-thiazole-oxadiazole triad may confer dual kinase/enzyme inhibition.
  • Thermal Stability : Higher melting points in chloro-substituted analogues (e.g., 3b: 171–172°C ) suggest improved crystallinity vs. the target compound’s hypothetical profile.

Key Research Findings

Heterocycle Synergy : The combination of thiazole (electron-donating) and oxadiazole (electron-withdrawing) groups in the target compound may optimize π-π stacking and hydrogen bonding, critical for target engagement .

Yield Challenges : Multi-step syntheses for triazole-oxadiazole hybrids often result in lower yields (<70%) compared to simpler pyrazole derivatives, necessitating optimization .

Structural Uniqueness: No direct analogues of the target compound are reported in the provided evidence, highlighting its novelty in heterocyclic drug discovery.

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